Pagpc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

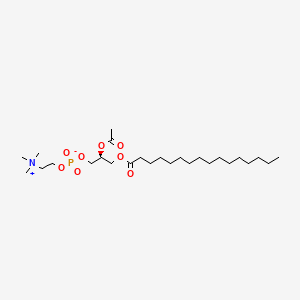

[(2S)-2-acetyloxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52NO8P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)32-22-25(35-24(2)28)23-34-36(30,31)33-21-20-27(3,4)5/h25H,6-23H2,1-5H3/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPAXRSJGGFVTFM-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50232955 | |

| Record name | 1-Palmitoyl-2-acetyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84062-61-3 | |

| Record name | 3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84062-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Palmitoyl-2-acetyl-sn-glycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084062613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Palmitoyl-2-acetyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pivotal Role of PAPC in Dictating Cell Membrane Fluidity: A Technical Guide

For Immediate Release

[City, State] – October 30, 2025 – A comprehensive technical guide released today details the critical role of 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC) in modulating cell membrane fluidity. This document, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of PAPC's biophysical properties, its influence on membrane dynamics, and its involvement in key cellular signaling pathways.

Introduction: The Dynamic Nature of Cell Membranes and the Significance of PAPC

The cell membrane is a highly dynamic and fluid structure, essential for a multitude of cellular processes, including signal transduction, transport, and cell-cell recognition. The fluidity of the membrane is largely determined by its lipid composition. Phosphatidylcholines (PCs) are a major class of phospholipids in eukaryotic cell membranes. Among them, PAPC, with its saturated palmitoyl chain at the sn-1 position and polyunsaturated arachidonoyl chain at the sn-2 position, plays a unique and crucial role in maintaining the delicate balance of membrane fluidity. The presence of the kinked arachidonoyl chain disrupts the tight packing of adjacent lipid molecules, thereby increasing membrane fluidity.

Biophysical Properties of PAPC and its Impact on Membrane Fluidity

The unique chemical structure of PAPC directly influences the physical state of the cell membrane. Its presence has a significant impact on key biophysical parameters that define membrane fluidity.

Acyl Chain Order Parameter

Area Per Lipid and Bilayer Thickness

Molecular dynamics simulations are a powerful tool to determine the average area occupied by a single lipid molecule in the bilayer (area per lipid) and the overall thickness of the membrane. An increased area per lipid and a decreased bilayer thickness are indicative of higher membrane fluidity. Simulations of various phosphatidylcholine bilayers have shown that the introduction of unsaturated acyl chains increases the area per lipid and decreases the bilayer thickness. For instance, simulations of DPPC (dipalmitoylphosphatidylcholine), a saturated lipid, show a smaller area per lipid compared to POPC.[1] It can be extrapolated that PAPC, with its highly unsaturated arachidonoyl chain, would exhibit an even larger area per lipid and a reduced bilayer thickness, further contributing to increased membrane fluidity.

Lateral Diffusion

The lateral diffusion coefficient (D) quantifies the translational movement of lipid molecules within the plane of the membrane. A higher diffusion coefficient signifies a more fluid membrane. Techniques like Fluorescence Recovery After Photobleaching (FRAP) are used to measure lateral diffusion. While specific FRAP data for PAPC is not available in the provided results, studies on other PCs demonstrate that increased unsaturation of the acyl chains leads to a higher lateral diffusion coefficient. Therefore, PAPC is expected to have a high lateral diffusion coefficient, facilitating the rapid movement of membrane components.

Table 1: Comparative Biophysical Parameters of Phosphatidylcholines (Illustrative)

| Phospholipid | Acyl Chain Composition (sn-1/sn-2) | Acyl Chain Order Parameter (S_CD) (Illustrative) | Area Per Lipid (Ų) (from MD simulations) | Bilayer Thickness (Å) (from MD simulations) | Lateral Diffusion Coefficient (D) (x 10⁻⁸ cm²/s) (Illustrative) |

| DPPC | 16:0/16:0 | High | ~63 | ~45 | Low |

| POPC | 16:0/18:1 | Medium | ~68 | ~42 | Medium |

| PAPC | 16:0/20:4 | Low (Expected) | High (Expected) | Low (Expected) | High (Expected) |

Note: The values for PAPC are expected trends based on its structure and data from similar lipids, as specific quantitative data was not found in the provided search results.

PAPC's Role in Cellular Signaling Pathways

The fluidity of the cell membrane, significantly influenced by PAPC, has profound implications for the function of membrane-associated proteins and signaling pathways.

Phospholipase A2 (PLA2) Signaling

Phospholipase A2 (PLA2) is an enzyme that hydrolyzes the ester bond at the sn-2 position of phospholipids, releasing a fatty acid and a lysophospholipid. The activity of many PLA2 isoforms is highly dependent on the physical state of the membrane. Increased membrane fluidity, as promoted by PAPC, can enhance the accessibility of the phospholipid substrate to the active site of PLA2.[2] The arachidonoyl chain of PAPC is a precursor for the synthesis of eicosanoids, a class of potent signaling molecules including prostaglandins, thromboxanes, and leukotrienes, which are involved in inflammation, immunity, and other physiological processes.[2]

Protein Kinase C (PKC) Signaling

Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis. The activation of conventional and novel PKC isoforms is dependent on their recruitment to the cell membrane by diacylglycerol (DAG). The increased fluidity of PAPC-rich membrane domains can facilitate the lateral diffusion of PKC and its cofactors, promoting their interaction and subsequent activation. While direct evidence linking PAPC to PKC activation is not detailed in the provided search results, the general principle of membrane fluidity modulating PKC activity is well-established.[3]

Experimental Protocols for Studying PAPC's Role in Membrane Fluidity

A variety of biophysical techniques can be employed to investigate the influence of PAPC on membrane fluidity.

Preparation of PAPC-Containing Liposomes

Liposomes are artificial vesicles composed of a lipid bilayer and are widely used as model systems for studying cell membranes.

Protocol:

-

Lipid Film Hydration:

-

Dissolve PAPC and any other desired lipids in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

-

Remove the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.

-

Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with an aqueous buffer by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

-

-

Vesicle Sizing:

-

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to either:

-

Extrusion: Pass the MLVs through polycarbonate filters with a specific pore size (e.g., 100 nm).

-

Sonication: Use a probe or bath sonicator to disrupt the MLVs into smaller unilamellar vesicles (SUVs).[4]

-

-

Fluorescence Anisotropy

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A lower anisotropy value corresponds to higher membrane fluidity. 1,6-diphenyl-1,3,5-hexatriene (DPH) is a commonly used probe.

Protocol:

-

Probe Incorporation: Incubate the prepared PAPC-containing liposomes with a solution of DPH in a suitable solvent (e.g., tetrahydrofuran) at a low probe-to-lipid ratio to avoid artifacts.

-

Measurement:

-

Use a fluorometer equipped with polarizers.

-

Excite the sample with vertically polarized light and measure the fluorescence emission intensity parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation plane.

-

The fluorescence anisotropy (r) is calculated using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) where G is an instrument-specific correction factor.

-

-

Data Analysis: Compare the anisotropy values of liposomes with varying concentrations of PAPC to determine its effect on membrane fluidity.

Deuterium Nuclear Magnetic Resonance (²H NMR) Spectroscopy

²H NMR of specifically deuterated lipids provides detailed information about the order and dynamics of the acyl chains.

Protocol:

-

Sample Preparation: Prepare multilamellar vesicles of deuterated PAPC (or PAPC mixed with deuterated lipids) hydrated with buffer.

-

Data Acquisition:

-

Acquire ²H NMR spectra over a range of temperatures.

-

The quadrupolar splitting (ΔνQ) in the spectrum is directly proportional to the order parameter (S_CD).

-

-

Data Analysis:

Fluorescence Recovery After Photobleaching (FRAP)

FRAP measures the lateral diffusion of fluorescently labeled lipids in a membrane.

Protocol:

-

Sample Preparation: Prepare giant unilamellar vesicles (GUVs) or supported lipid bilayers (SLBs) containing a small fraction of a fluorescently labeled lipid analog in addition to PAPC.

-

Photobleaching: Use a high-intensity laser to bleach the fluorescence in a small, defined region of the membrane.

-

Fluorescence Recovery: Monitor the recovery of fluorescence in the bleached area over time as unbleached fluorescent lipids diffuse into it.

-

Data Analysis:

-

Fit the fluorescence recovery curve to a diffusion model to extract the lateral diffusion coefficient (D) and the mobile fraction.

-

A higher diffusion coefficient indicates greater membrane fluidity.

-

Conclusion and Future Directions

PAPC is a key determinant of cell membrane fluidity due to the presence of its highly unsaturated arachidonoyl chain. This increased fluidity has significant consequences for cellular function, particularly in the modulation of signaling pathways involving enzymes like PLA2 and PKC. The experimental techniques outlined in this guide provide a robust framework for researchers to further investigate the precise biophysical effects of PAPC and to explore its role in various physiological and pathological processes. Future research should focus on obtaining precise quantitative data for PAPC-containing membranes and elucidating the detailed molecular mechanisms by which PAPC influences specific signaling cascades. Such knowledge will be invaluable for the development of novel therapeutic strategies targeting membrane-dependent cellular events.

References

- 1. Molecular Dynamics Simulations of Phospholipid Bilayers with Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 4. Protocol to compare relative protein-liposome binding affinity using a fluorescence microscopy-based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deuterium NMR investigation of ether- and ester-linked phosphatidylcholine bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. doc.rero.ch [doc.rero.ch]

Biosynthesis pathway of PAPC in mammalian cells

An In-depth Technical Guide to the Biosynthesis of 1-Palmitoyl-2-Arachidonoyl-sn-Glycero-3-Phosphocholine (PAPC) in Mammalian Cells

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC) is a prominent polyunsaturated phospholipid species within mammalian cell membranes, playing crucial roles in membrane fluidity, signal transduction, and as a precursor to inflammatory mediators. The precise molecular composition of PAPC, featuring a saturated fatty acid (palmitic acid, 16:0) at the sn-1 position and a polyunsaturated fatty acid (arachidonic acid, 20:4) at the sn-2 position, is achieved through a coordinated interplay of two primary metabolic pathways: the de novo Kennedy pathway and the Lands' cycle remodeling pathway. While the Kennedy pathway provides the foundational phosphatidylcholine (PC) molecule, the Lands' cycle is indispensable for the specific incorporation of arachidonic acid. This guide details the enzymatic steps, regulatory aspects, quantitative data, and key experimental methodologies pertinent to the study of PAPC biosynthesis, providing a comprehensive resource for researchers in lipid biology and drug development.

The Dual-Pathway System for PAPC Biosynthesis

The synthesis of the specific PAPC molecule is not a direct, single-pathway process. It relies on the integration of a general PC synthesis pathway followed by a specific fatty acid remodeling pathway.

The De Novo Kennedy Pathway: Building the Phosphatidylcholine Backbone

The Kennedy pathway, also known as the CDP-choline pathway, is the primary route for synthesizing the bulk of phosphatidylcholine in mammalian cells from basic precursors.[1][2] This pathway consists of three key enzymatic reactions that assemble the choline headgroup and the diacylglycerol backbone. The rate-limiting step of this pathway is generally considered to be the reaction catalyzed by CTP:phosphocholine cytidylyltransferase (CCT).[3][4][5]

-

Choline Phosphorylation: The pathway initiates with the phosphorylation of choline by Choline Kinase (CK) , consuming one molecule of ATP to produce phosphocholine.

-

CDP-Choline Formation: The phosphocholine molecule is then activated by CTP:phosphocholine cytidylyltransferase (CCT) , which condenses it with CTP to form CDP-choline.

-

Final Condensation: Finally, Cholinephosphotransferase (CPT) catalyzes the transfer of the phosphocholine headgroup from CDP-choline to a diacylglycerol (DAG) molecule, yielding a complete phosphatidylcholine molecule.

The PC species produced by this pathway are heterogeneous, reflecting the diversity of the cell's diacylglycerol pool. To generate PAPC, a DAG molecule containing palmitic acid at sn-1 and arachidonic acid at sn-2 would be required, which is not the most common route. More typically, the Kennedy pathway produces PC species with saturated or monounsaturated fatty acids at the sn-2 position, which then serve as substrates for remodeling.

The Lands' Cycle: Acyl Chain Remodeling to Form PAPC

The Lands' cycle is a critical remodeling pathway that ensures the precise fatty acid composition of phospholipids, particularly the enrichment of polyunsaturated fatty acids (PUFAs) at the sn-2 position. This cycle is the primary mechanism by which PAPC is generated in mammalian cells.

-

Deacylation: A pre-existing PC molecule (often one produced by the Kennedy pathway, such as 1-palmitoyl-2-oleoyl-PC) is hydrolyzed by a Phospholipase A₂ (PLA₂) enzyme. This removes the fatty acid from the sn-2 position, generating a lysophosphatidylcholine (LPC) molecule (e.g., 1-palmitoyl-LPC).

-

Reacylation: The LPC molecule is then re-acylated with a different fatty acid. For PAPC synthesis, this step is catalyzed by a Lysophosphatidylcholine Acyltransferase (LPCAT) that utilizes arachidonoyl-CoA. Research has identified LPCAT3 as the key enzyme that preferentially incorporates arachidonic acid and other PUFAs into the sn-2 position of LPC.[6][7][8]

This deacylation-reacylation cycle allows cells to dynamically alter the composition of their membranes in response to various stimuli and metabolic needs.

Quantitative Data on Key Enzymes

The substrate specificity and kinetic parameters of the enzymes involved, particularly LPCAT3, are crucial for understanding the efficiency of PAPC production.

Table 1: Substrate Specificity of LPCAT Isoforms

| Enzyme | Preferred Acyl-CoA Substrates | Key Functions | Reference |

| LPCAT1 | Oleoyl-CoA (18:1) | Lung surfactant production | [9] |

| LPCAT2 | Oleoyl-CoA (18:1), Arachidonoyl-CoA (20:4) | Inflammatory responses (PAF synthesis) | [9][10] |

| LPCAT3 | Arachidonoyl-CoA (20:4) , Linoleoyl-CoA (18:2) | PUFA incorporation, triglyceride transport | [7][8][11][12] |

| LPCAT4 | Oleoyl-CoA (18:1) | General phospholipid remodeling | [11] |

Table 2: Apparent Kinetic Parameters of LPCAT3

Kinetic studies using 1-palmitoyl-LPC as the acyl acceptor reveal LPCAT3's high efficiency in utilizing polyunsaturated fatty acyl-CoAs. The catalytic efficiency (Vₘₐₓ/Kₘ) is highest for linoleoyl-CoA and arachidonoyl-CoA.

| Acyl-CoA Donor | Apparent Kₘ (μM) | Apparent Vₘₐₓ (pmol/min/μg) | Catalytic Efficiency (Vₘₐₓ/Kₘ) |

| Arachidonoyl-CoA (20:4) | 11.03 ± 0.51 | 39.76 ± 1.86 | 3.60 |

| Linoleoyl-CoA (18:2) | Data varies | Data varies | Highest among tested substrates |

| Oleoyl-CoA (18:1) | Higher Kₘ than PUFAs | Lower Vₘₐₓ than PUFAs | Lower than PUFAs |

| Palmitoyl-CoA (16:0) | Lower Kₘ than PUFAs | Lower Vₘₐₓ than PUFAs | Lower than PUFAs |

Note: Data is compiled from multiple sources and conditions may vary. The values for Arachidonoyl-CoA are from a study using NBD-labeled lyso-PC.[13] General trends are consistent across studies.[12]

Experimental Protocols

Investigating the PAPC biosynthesis pathway requires robust methodologies for measuring enzyme activity and quantifying lipid species.

Protocol for LPCAT3 Activity Assay

This protocol is based on measuring the incorporation of a labeled acyl-CoA into a lysophospholipid substrate.

1. Preparation of Microsomes:

- Harvest mammalian cells or tissue and homogenize in ice-cold buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing protease inhibitors).

- Centrifuge the homogenate at 9,000 x g for 10 min at 4°C to remove nuclei and debris.

- Collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C.

- The resulting pellet contains the microsomal fraction, which is rich in ER-localized enzymes like LPCAT3. Resuspend the pellet in buffer and determine protein concentration.[13]

2. Enzymatic Reaction:

- Prepare an assay buffer: 100 mM Tris-HCl (pH 7.4), 1 mM EDTA.

- In a reaction tube, combine:

- Microsomal protein (e.g., 0.5 - 5 µg)

- 1-palmitoyl-LPC (e.g., 50-100 µM final concentration)

- Labeled Arachidonoyl-CoA (e.g., [¹⁴C]arachidonoyl-CoA at 25 µM final concentration)

- Incubate the reaction mixture at 30-37°C for 10-30 minutes. The optimal temperature for recombinant human LPCAT3 has been reported as 30°C.[13]

3. Reaction Termination and Lipid Extraction:

- Stop the reaction by adding a chloroform/methanol solution (e.g., 1:2 v/v), followed by vortexing. This initiates a Bligh-Dyer or Folch-type lipid extraction.[14]

- Separate the organic and aqueous phases by centrifugation. The newly synthesized labeled PAPC will be in the lower organic (chloroform) phase.

4. Product Analysis:

Collect the organic phase and dry it under a stream of nitrogen.

Resuspend the lipid extract in a small volume of chloroform/methanol.

Separate the lipids using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[10][13]

Quantify the labeled PAPC product using scintillation counting (for radiolabels) or fluorescence detection (for fluorescently-tagged substrates).[13]

Figure 3: Experimental Workflow for LPCAT Activity Assay Protocol for Quantitative Lipidomics of PAPC by LC-MS/MS

This protocol allows for the precise quantification of endogenous PAPC levels in a biological sample.

1. Sample Preparation and Lipid Extraction:

- Thaw frozen cell pellets or tissue samples on ice.

- Add a pre-chilled extraction solvent mixture. A common method is the Matyash method, using methyl-tert-butyl ether (MTBE), methanol, and water.[15] This provides efficient extraction and phase separation.

- Crucially, add an internal standard mixture containing a known amount of a non-endogenous PC species (e.g., PC 17:0/17:0) before extraction for accurate quantification.

- Homogenize the sample (e.g., using a bead beater or sonicator), vortex thoroughly, and allow phase separation at 4°C.[15]

2. Sample Processing:

- Centrifuge the sample to pellet precipitated protein and clarify the phases.

- Carefully collect the upper organic layer, which contains the lipids.

- Dry the extracted lipids completely using a vacuum concentrator (SpeedVac).[15]

- Resuspend the dried lipid film in a solvent compatible with the liquid chromatography system (e.g., 9:1 methanol/toluene for reverse-phase chromatography).[15]

3. LC-MS/MS Analysis:

- Inject the resuspended sample into a Liquid Chromatography (LC) system coupled to a tandem Mass Spectrometer (MS/MS), such as a triple quadrupole or QTRAP system.[14][16]

- The LC system separates different lipid classes and species over time before they enter the mass spectrometer.

- The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. For PAPC, this involves setting the first quadrupole to select the precursor ion mass of PAPC and the third quadrupole to detect a specific fragment ion (e.g., the phosphocholine headgroup at m/z 184.1).[17] This provides high specificity and sensitivity.

4. Data Analysis:

- Integrate the peak area for the PAPC MRM transition and the internal standard transition.

- Calculate the concentration of PAPC in the original sample by comparing the ratio of the PAPC peak area to the internal standard peak area against a standard curve.

Conclusion

The biosynthesis of PAPC in mammalian cells is a sophisticated process that highlights the importance of both de novo synthesis and phospholipid remodeling. The Kennedy pathway provides the essential phosphatidylcholine scaffold, while the Lands' cycle, driven by the specific enzymatic activity of LPCAT3, ensures the precise incorporation of arachidonic acid at the sn-2 position. This dual-pathway mechanism allows cells to maintain membrane homeostasis and generate specific lipid molecules for signaling and structural integrity. Understanding these pathways, their key enzymes, and the methods to study them is fundamental for developing therapeutic strategies targeting lipid metabolism in diseases such as inflammation, metabolic disorders, and cancer.

References

- 1. uniprot.org [uniprot.org]

- 2. Two different pathways of phosphatidylcholine synthesis, the Kennedy Pathway and the Lands Cycle, differentially regulate cellular triacylglycerol storage. :: MPG.PuRe [pure.mpg.de]

- 3. cds.ismrm.org [cds.ismrm.org]

- 4. magistralbr.caldic.com [magistralbr.caldic.com]

- 5. CTP:phosphocholine cytidylyltransferase: Function, regulation, and structure of an amphitropic enzyme required for membrane biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lpcat3-dependent production of arachidonoyl phospholipids is a key determinant of triglyceride secretion | eLife [elifesciences.org]

- 7. mdpi.com [mdpi.com]

- 8. Lpcat3-dependent production of arachidonoyl phospholipids is a key determinant of triglyceride secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phospholipid Acyltransferases: Characterization and Involvement of the Enzymes in Metabolic and Cancer Diseases [mdpi.com]

- 10. Human Lysophosphatidylcholine Acyltransferases 1 and 2 Are Located in Lipid Droplets Where They Catalyze the Formation of Phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of a lysophospholipid acyltransferase family essential for membrane asymmetry and diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A novel assay for measuring recombinant human lysophosphatidylcholine acyltransferase 3 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. youtube.com [youtube.com]

- 16. google.com [google.com]

- 17. scispace.com [scispace.com]

The Genesis of a Pro-Inflammatory Mediator: A Technical History of 1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC)

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC) is a specific molecular species of phosphatidylcholine, a major class of phospholipids that are fundamental components of all eukaryotic cell membranes. While its existence was implicitly understood with the characterization of phosphatidylcholines, the profound biological significance of PAPC, particularly its oxidized forms, emerged from the convergence of lipid chemistry and atherosclerosis research. This technical guide delineates the historical context of PAPC's "discovery," focusing on the elucidation of its structure, the identification of its oxidation products, and the subsequent unraveling of its critical role in inflammatory signaling pathways. This journey has transformed our understanding of how lipid oxidation contributes to the pathogenesis of chronic inflammatory diseases.

Historical Context: From Phospholipid Characterization to the "Oxidation Hypothesis"

The story of PAPC is intrinsically linked to the broader history of lipid research. While phospholipids were first identified in the 19th century, the ability to resolve individual molecular species came much later with the advent of advanced analytical techniques.

Early Developments in Phospholipid Analysis:

The initial characterization of phospholipids, such as phosphatidylcholine, dates back to the mid-19th century.[1] However, for a long time, these were considered as a single entity rather than a complex mixture of molecules with different fatty acid chains. The development of chromatographic techniques in the mid-20th century, particularly gas-liquid chromatography (GLC) and thin-layer chromatography (TLC), allowed for the separation and analysis of the fatty acid constituents of phospholipids.[1] These methods revealed the heterogeneity of phosphatidylcholines in biological membranes, indicating the presence of various combinations of saturated and unsaturated fatty acids at the sn-1 and sn-2 positions of the glycerol backbone.

The Rise of the "Oxidation Hypothesis" of Atherosclerosis:

The 1970s and 1980s saw a paradigm shift in atherosclerosis research with the emergence of the "oxidation hypothesis." This theory posited that the oxidation of low-density lipoprotein (LDL) in the arterial wall is a key initiating event in the development of atherosclerotic plaques.[2] Early studies focused on the modification of the apolipoprotein B (apoB) component of LDL. However, it soon became apparent that the lipid components, particularly the polyunsaturated fatty acids in phospholipids, were highly susceptible to oxidation and were major contributors to the pro-inflammatory properties of oxidized LDL (oxLDL).

Identification of PAPC as a Key Player:

As analytical methods like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) became more sophisticated in the 1980s and 1990s, researchers were able to identify specific molecular species of phospholipids within LDL.[3] It was established that 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC) is a highly abundant phosphatidylcholine species in human LDL.[4] The presence of arachidonic acid, a polyunsaturated fatty acid with four double bonds, at the sn-2 position makes PAPC particularly prone to oxidation.

The seminal work in the early 1990s demonstrated that minimally modified LDL (MM-LDL), which retained its recognition by the LDL receptor, could induce inflammatory responses in endothelial cells. It was discovered that the biologically active components of MM-LDL were oxidized phospholipids.[5] Subsequent research focused on identifying the specific oxidized derivatives of PAPC and elucidating their biological functions. This marked a pivotal moment, shifting the focus from a general concept of "oxidized lipids" to the specific signaling roles of defined molecular species derived from PAPC.

Key Oxidation Products of PAPC

The oxidation of the arachidonoyl residue of PAPC generates a complex mixture of products, which can be broadly categorized into two main groups: fragmentation products and full-length oxygenated products. These oxidized phospholipids (OxPLs) are the primary effectors of the biological activity attributed to oxidized PAPC.

| Oxidation Product Class | Abbreviation | Key Structural Feature | Example(s) |

| Fragmentation Products | |||

| Aldehyde-terminated | POVPC | A five-carbon sn-2 residue with a terminal aldehyde group. | 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine |

| Carboxyl-terminated | PGPC | A five-carbon sn-2 residue with a terminal carboxyl group. | 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine |

| Full-length Oxygenated Products | |||

| Epoxyisoprostanes | PEIPC | An arachidonoyl chain with an epoxyisoprostane modification. | 1-palmitoyl-2-(5,6-epoxyisoprostane E2)-sn-glycero-3-phosphocholine |

| Hydroxy-eicosatetraenoic acids | HETE-PC | An arachidonoyl chain with a hydroxyl group. | 1-palmitoyl-2-(5-hydroxyeicosatetraenoyl)-sn-glycero-3-phosphocholine |

Experimental Protocols

The study of PAPC and its oxidized derivatives relies on a set of key experimental procedures. Below are detailed methodologies for the preparation of oxidized PAPC and its analysis.

Protocol 1: Air Oxidation of PAPC

This protocol describes a common method for generating a complex mixture of oxidized PAPC (OxPAPC) for use in biological experiments.

Materials:

-

1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC) in chloroform

-

Glass vial

-

Nitrogen or argon gas

-

Sterile phosphate-buffered saline (PBS)

Procedure:

-

Aliquots of PAPC in chloroform are dispensed into a glass vial.

-

The chloroform is evaporated under a gentle stream of nitrogen or argon gas to form a thin lipid film on the wall of the vial.

-

The vial containing the dried PAPC film is left open to the air in the dark at room temperature for a specified period (typically 24-72 hours) to allow for slow oxidation.[6]

-

After the desired oxidation time, the resulting OxPAPC is resuspended in sterile PBS or another appropriate buffer by vigorous vortexing. Gentle warming (to ~37°C) may aid in resuspension.

-

The concentration of the OxPAPC suspension is determined, and it is used immediately or stored at -80°C for short periods.

Protocol 2: Analysis of Oxidized PAPC Products by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying the various molecular species within an OxPAPC mixture.

Instrumentation:

-

High-performance liquid chromatograph (HPLC)

-

Reversed-phase C18 column

-

Tandem mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source

Procedure:

-

Chromatographic Separation: The OxPAPC sample is injected onto the C18 column. A gradient elution is typically used, with a mobile phase consisting of a mixture of water, acetonitrile, and methanol, often with an additive like formic acid or ammonium formate to improve ionization. The gradient separates the different oxidized phospholipid species based on their polarity.[7]

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into the ESI source of the mass spectrometer. The analysis is often performed in both positive and negative ion modes to obtain comprehensive structural information.

-

MS1 Analysis: In the first stage (MS1), the mass spectrometer scans for the parent masses of the various OxPAPC species.

-

MS2 Analysis (Tandem MS): In the second stage (MS2), specific parent ions identified in MS1 are selected and fragmented. The resulting fragmentation patterns provide detailed structural information, allowing for the identification of the specific modifications to the arachidonoyl chain.[7]

-

Data Analysis: The acquired data is processed using specialized software to identify and quantify the different OxPAPC species by comparing their mass-to-charge ratios and fragmentation patterns to known standards or databases.

Signaling Pathways of Oxidized PAPC

Oxidized PAPC and its derivatives exert their biological effects by interacting with various cellular receptors and signaling pathways. A primary mechanism involves their recognition by scavenger receptors on immune and endothelial cells.

Interaction with Scavenger Receptors

Oxidized phospholipids are key ligands for scavenger receptors, particularly CD36 and Scavenger Receptor Class B Type I (SR-BI). This interaction is a critical event in the pathogenesis of atherosclerosis.

References

PAPC as a Precursor for Lipid Signaling Molecules: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC) is a prominent phospholipid component of cellular membranes, particularly enriched in polyunsaturated fatty acids (PUFAs) at the sn-2 position.[1] Beyond its structural role, PAPC serves as a critical precursor for a diverse array of potent lipid signaling molecules that regulate a wide spectrum of physiological and pathophysiological processes. These bioactive lipids are generated through enzymatic and non-enzymatic pathways and are implicated in inflammation, immune responses, vascular function, and pain signaling. This technical guide provides an in-depth overview of PAPC as a source of signaling molecules, detailing the enzymatic pathways involved, the biological activities of its derivatives, and relevant experimental methodologies for their study.

PAPC Metabolism and Generation of Bioactive Lipids

PAPC is a substrate for several classes of enzymes that liberate its constituent fatty acids or modify the entire phospholipid structure, leading to the generation of signaling molecules. The primary enzymatic pathways include those mediated by phospholipases, cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes.

Phospholipase A2 (PLA2) Pathway

Phospholipase A2 (PLA2) enzymes catalyze the hydrolysis of the ester bond at the sn-2 position of glycerophospholipids, releasing arachidonic acid (AA) and a lysophospholipid, in this case, lyso-PC. The liberated AA is a key precursor for the synthesis of a large family of inflammatory mediators known as eicosanoids.[2][3]

Cyclooxygenase (COX) Pathway

Arachidonic acid released from PAPC can be metabolized by cyclooxygenase enzymes (COX-1 and COX-2) to produce prostanoids, including prostaglandins (e.g., PGE2, PGD2) and thromboxanes (e.g., TXA2).[2][3] These molecules are pivotal regulators of inflammation, pain, fever, and platelet aggregation.

Lipoxygenase (LOX) Pathway

Alternatively, arachidonic acid can be a substrate for lipoxygenase enzymes (e.g., 5-LOX, 12-LOX, 15-LOX), leading to the production of leukotrienes (e.g., LTB4, LTC4) and lipoxins (e.g., LXA4).[2][4] Leukotrienes are potent chemoattractants for leukocytes and are involved in allergic and inflammatory responses, while lipoxins are considered pro-resolving mediators that actively dampen inflammation.[1]

Cytochrome P450 (CYP) Pathway

Cytochrome P450 epoxygenases metabolize arachidonic acid to generate epoxyeicosatrienoic acids (EETs), which have vasodilatory, anti-inflammatory, and anti-apoptotic properties.[2][5] Dihydroxyeicosatrienoic acids (DHETs) are also produced via this pathway.

Oxidized PAPC (oxPAPC) and its Signaling Roles

PAPC is highly susceptible to oxidation, leading to the formation of a complex mixture of oxidized phospholipids collectively known as oxPAPC.[6][7] This oxidation can occur non-enzymatically through reactive oxygen species (ROS) or via enzymatic reactions. oxPAPC itself, and its fragmented products, are biologically active and signal through various receptors and pathways, often exerting pro- or anti-inflammatory effects depending on the context and concentration.

Key signaling events initiated by oxPAPC include:

-

Toll-like Receptor (TLR) Modulation: OxPAPC can act as both an agonist and antagonist of TLRs, particularly TLR2 and TLR4, thereby modulating innate immune responses.[1][8]

-

Endothelial Barrier Function: OxPAPC exhibits a biphasic effect on endothelial permeability. At low concentrations, it enhances the endothelial barrier, while at high concentrations, it is disruptive.[9][10] This is mediated through the regulation of small GTPases like Rac1, Rap1, and RhoA.[9][10]

-

Lipoxin A4 (LXA4) Generation: OxPAPC can induce the production of the pro-resolving lipid mediator LXA4 by endothelial cells, contributing to its anti-inflammatory effects.[1]

-

TRPA1 Activation: OxPAPC can directly activate the TRPA1 ion channel on sensory neurons, contributing to inflammatory pain.[11][12]

Quantitative Data on PAPC-Derived Signaling

The biological effects of PAPC-derived molecules are often dose-dependent. The following tables summarize key quantitative data from the literature.

| Molecule | Cell Type | Effect | Concentration | Citation |

| oxPAPC | Endothelial Cells | Barrier Enhancement | 2-25 µg/mL | [9] |

| oxPAPC | Endothelial Cells | Barrier Disruption | ≥ 50 µg/mL | [10] |

| POVPC | Endothelial Cells | Increased Monocyte Adhesion | 10-20 µg/mL | [7] |

| PGPC | Endothelial Cells | Increased Monocyte and Neutrophil Adhesion | 10-20 µg/mL | [7] |

| oxPAPC | Macrophages | Inhibition of IL-1β release | 1 µ g/well | [6] |

| oxPAPC | Macrophages | Induction of inflammatory genes (Mip-2, KC) | 25-50 µg/mL | [8] |

| Treatment | Cell Type | Measured Parameter | Time Point | Result | Citation |

| oxPAPC | Pulmonary Endothelial Cells | LXA4 Levels | 24 hours | Significant Increase | [6] |

| oxPAPC (50 µg/ml) | Bone Marrow-Derived Macrophages | JNK and p38 activation | 15-60 min | Phosphorylation increase | [8] |

Experimental Protocols

Lipid Extraction from Cultured Mammalian Cells (Bligh & Dyer Method)

This protocol is a modification of the classic Bligh and Dyer method for total lipid extraction from cultured cells.[10]

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol, HPLC grade

-

Chloroform, HPLC grade

-

Deionized water

-

Glass vials with Teflon-lined caps

-

Pipettes and tips

-

Centrifuge

Procedure:

-

Aspirate the culture medium from the cell monolayer in a 6-well plate.

-

Wash the cells twice with 2 mL of ice-cold PBS per well.

-

Aspirate the final PBS wash completely.

-

Add 1 mL of a chloroform:methanol (1:2, v/v) mixture to each well.

-

Scrape the cells from the bottom of the well using a cell scraper and transfer the cell suspension to a glass vial.

-

Vortex the vial for 1 minute.

-

Add 0.5 mL of chloroform to the vial and vortex for 30 seconds.

-

Add 0.5 mL of deionized water to the vial and vortex for 30 seconds.

-

Centrifuge the vial at 1000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass vial.

-

Dry the lipid extract under a gentle stream of nitrogen gas.

-

Resuspend the dried lipids in an appropriate solvent for downstream analysis (e.g., methanol/water for LC-MS).

Solid-Phase Extraction (SPE) of Eicosanoids

This protocol provides a general procedure for the enrichment of eicosanoids from biological samples using a C18 SPE cartridge.[1][8]

Materials:

-

C18 SPE cartridges (e.g., Strata-X)

-

Methanol, HPLC grade

-

Deionized water

-

Hexane, HPLC grade

-

Ethyl acetate, HPLC grade

-

2M Hydrochloric acid

-

Nitrogen gas for drying

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation: Acidify aqueous samples (e.g., cell culture supernatant, plasma) to a pH of approximately 3.5 with 2M HCl.

-

Cartridge Conditioning: Wash the C18 SPE cartridge with 5-10 mL of methanol followed by 5-10 mL of deionized water.

-

Sample Loading: Apply the acidified sample to the conditioned cartridge.

-

Washing: Wash the cartridge with 10 mL of water, followed by 10 mL of 15% methanol in water, and finally with 10 mL of hexane to remove non-polar lipids.

-

Elution: Elute the eicosanoids from the cartridge with 5-10 mL of ethyl acetate or methyl formate.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a small volume of methanol/water (50:50, v/v) for LC-MS/MS analysis.

Phospholipase A2 (PLA2) Activity Assay (Radiometric)

This assay measures PLA2 activity by quantifying the release of a radiolabeled fatty acid from a phospholipid substrate.[9][13]

Materials:

-

Radiolabeled PAPC (e.g., 1-palmitoyl-2-[1-14C]arachidonoyl-sn-glycero-3-phosphocholine)

-

Unlabeled PAPC

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2)

-

Bovine serum albumin (BSA)

-

Enzyme source (cell lysate, purified PLA2)

-

Scintillation vials and cocktail

-

Organic solvent for extraction (e.g., Dole's reagent: isopropanol:heptane:1N H2SO4, 40:10:1)

-

Silica gel

Procedure:

-

Substrate Preparation: Prepare liposomes containing a mixture of radiolabeled and unlabeled PAPC in assay buffer.

-

Reaction Initiation: In a microcentrifuge tube, combine the enzyme source with the substrate liposomes and assay buffer containing BSA.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

-

Reaction Termination: Stop the reaction by adding an organic solvent mixture (e.g., Dole's reagent).

-

Extraction: Add heptane and water, vortex, and centrifuge to separate the phases. The upper organic phase contains the released radiolabeled fatty acid.

-

Purification (optional but recommended): To separate the fatty acid from any unreacted substrate, pass the organic phase through a small silica gel column.

-

Quantification: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the PLA2 activity based on the amount of radiolabeled fatty acid released per unit time per amount of protein.

Measurement of NF-κB Activation in Endothelial Cells

This protocol describes a method to assess NF-κB activation by measuring the degradation of its inhibitor, IκBα, or the phosphorylation of the p65 subunit via Western blotting.[8][14]

Materials:

-

Human Aortic Endothelial Cells (HAECs) or similar

-

Cell culture medium and supplements

-

oxPAPC

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

Primary antibodies (anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture HAECs to near confluence in 6-well plates. Treat the cells with the desired concentrations of oxPAPC for various time points (e.g., 0, 15, 30, 60 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of the lysates.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., β-actin). A decrease in IκBα levels or an increase in the phospho-p65/total p65 ratio indicates NF-κB activation.

Visualizations of Pathways and Workflows

Caption: Enzymatic conversion of PAPC to bioactive lipid mediators.

Caption: Key signaling pathways activated by oxidized PAPC.

Caption: General workflow for the analysis of PAPC-derived lipid mediators.

Conclusion and Future Directions

PAPC is a pivotal phospholipid that serves as a precursor to a complex and expanding network of lipid signaling molecules. The enzymatic and oxidative conversion of PAPC generates a diverse repertoire of bioactive lipids with profound effects on cellular function, particularly in the context of inflammation and vascular biology. Understanding the intricate signaling pathways governed by PAPC-derived mediators is crucial for elucidating disease mechanisms and identifying novel therapeutic targets.

Future research in this field will likely focus on:

-

Advanced Lipidomics: Employing cutting-edge mass spectrometry techniques to identify and quantify novel PAPC-derived lipid species and to map their spatial and temporal distribution within cells and tissues.

-

Receptor Deorphanization: Identifying the specific receptors for various oxPAPC species to better understand their mechanisms of action.

-

Therapeutic Targeting: Developing small molecule inhibitors or receptor antagonists that specifically target the enzymes and signaling pathways involved in the production and action of pro-inflammatory PAPC derivatives.

-

Translational Studies: Investigating the role of PAPC metabolism in human diseases, such as atherosclerosis, acute respiratory distress syndrome (ARDS), and chronic pain, to validate these pathways as therapeutic targets.

The continued exploration of PAPC metabolism and signaling will undoubtedly provide valuable insights into fundamental biological processes and pave the way for the development of innovative therapies for a range of inflammatory and vascular disorders.

References

- 1. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Oxidized Phospholipid OxPAPC Activates TRPA1 and Contributes to Chronic Inflammatory Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxidized phospholipid-induced inflammation is mediated by Toll-like receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A rapid assay for activity of phospholipase A2 using radioactive substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

- 11. mdpi.com [mdpi.com]

- 12. jitc.bmj.com [jitc.bmj.com]

- 13. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of the non-canonical NF-κB/p52 pathway in vascular endothelial cells by RANKL elicits pro-calcific signalling in co-cultured smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

Natural Sources and Abundance of 1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC): A Technical Guide

Abstract

1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC) is a prominent glycerophospholipid integral to the structure and function of eukaryotic cell membranes. As a specific molecular species of phosphatidylcholine (PC), PAPC is a crucial structural component and a precursor to a diverse array of bioactive oxidized phospholipids (OxPLs) implicated in various physiological and pathological processes, particularly inflammation. This technical guide provides a comprehensive overview of the natural sources and abundance of PAPC, details common experimental protocols for its analysis, and illustrates its role in cellular signaling. This document is intended for researchers, scientists, and professionals in the field of drug development and lipidomics.

Introduction to PAPC

PAPC is a phospholipid characterized by a glycerol backbone esterified with palmitic acid (a saturated 16-carbon fatty acid) at the sn-1 position and arachidonic acid (a polyunsaturated 20-carbon fatty acid) at the sn-2 position. The hydrophilic head group consists of a phosphate moiety linked to a choline molecule. This amphipathic nature is fundamental to its role in forming the lipid bilayer of cell membranes, where it contributes to membrane fluidity and integrity. Beyond its structural role, the oxidation of the arachidonic acid residue in PAPC generates a complex mixture of OxPLs, which are potent signaling molecules in processes like inflammation and apoptosis.

Natural Sources of PAPC

PAPC is one of the major constituents of eukaryotic cell membranes and is found in virtually all mammalian tissues and fluids. Its distribution, however, varies depending on the cell type and physiological state.

-

Cellular Membranes: As a key phosphatidylcholine, PAPC is a fundamental building block of the plasma membrane and the membranes of various organelles. Phosphatidylcholines are major components of lipoproteins and eukaryotic cell membranes.[1]

-

Pulmonary Surfactant: PAPC is a critical component of lung surfactant, the complex mixture of lipids and proteins that lines the alveolar surface. This surfactant reduces surface tension, preventing alveolar collapse during expiration and thereby ensuring efficient gas exchange.

-

Blood Plasma and Serum: PAPC is present in circulating lipoproteins in human blood plasma. Its concentration and the profile of its oxidized products can serve as biomarkers for various diseases, particularly those with an inflammatory component.

-

Nervous System: The brain and retinal tissues are rich in polyunsaturated fatty acids, including the arachidonic acid found in PAPC. This makes these tissues particularly susceptible to lipid peroxidation and the generation of bioactive OxPLs derived from PAPC.

-

Other Sources: Significant levels of related phospholipids have been identified in sources such as egg yolk.

Abundance of PAPC in Biological Samples

The absolute concentration of PAPC can vary significantly between different tissues, fluids, and physiological conditions. Quantitative lipidomics, typically employing mass spectrometry, is used to determine the levels of specific lipid species like PAPC. While comprehensive data across all human tissues is extensive, studies on human plasma provide a valuable reference for its circulating levels.

| Biological Matrix | Sample Type | Abundance/Concentration of Related PCs | Citation |

| Human Plasma | Healthy Subjects | PC aa C36:4 (PAPC is a major isomer) is a quantifiable component. For the related sum PC aa C36:2, the mean concentration was 205.8 µmol/L. | [2][3] |

| Human Plasma | Healthy Subjects | Phosphatidylcholines (PCs) are among the major constituents of lipoproteins. Specific species like PC 18:0_18:2 can comprise over 96% of their respective PC sum. | [1][4] |

| Multiple Myeloma Cells | Human | Levels of PC (16:0/20:4), i.e., PAPC, are decreased in multiple myeloma cells compared to normal plasma cells. |

Note: Quantitative lipidomics often reports on "PC sums" (e.g., PC aa C36:4), which includes all phosphatidylcholine isomers with the same total number of carbons and double bonds in their fatty acid chains. PAPC (16:0/20:4) is a primary isomer within the PC aa C36:4 sum. The values can vary based on the analytical platform, cohort, and physiological state.[2][5]

Experimental Protocols for PAPC Analysis

The accurate quantification of PAPC from complex biological matrices requires robust methods for lipid extraction, separation, and detection.

Lipid Extraction: Modified Folch Method

This protocol describes a standard method for total lipid extraction from plasma or tissue homogenates.

-

Homogenization: Homogenize the tissue sample (e.g., 100 mg) or plasma (e.g., 100 µL) in a glass tube.

-

Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample for a final solvent-to-sample volume ratio of 20:1. For plasma, this could be 2 mL of the solvent mixture.

-

Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and disruption of lipid-protein complexes.

-

Washing: Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL) to the mixture. Vortex for another 30 seconds.

-

Phase Separation: Centrifuge the sample at low speed (e.g., 2,000 x g) for 10 minutes to facilitate the separation of the mixture into two distinct phases.

-

Lipid Collection: The lower, organic phase (chloroform) contains the total lipid extract. Carefully collect this layer using a glass Pasteur pipette, ensuring not to disturb the upper aqueous phase or the protein interface.[6]

-

Drying and Storage: Evaporate the solvent from the collected lipid fraction under a stream of nitrogen gas. The dried lipid extract can be stored at -80°C until analysis.

Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of lipid species.

-

Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent, such as methanol or a mobile phase-like mixture. Include an internal standard (e.g., a deuterated PAPC analogue) for accurate quantification.

-

Chromatographic Separation: Inject the sample onto a reverse-phase HPLC or UPLC column (e.g., a C18 column). Use a gradient elution program with mobile phases typically consisting of water, acetonitrile, and isopropanol with additives like ammonium formate or formic acid to achieve separation of different lipid classes and species.

-

Mass Spectrometry Detection:

-

Ionization: Use Electrospray Ionization (ESI) in positive ion mode. PAPC will be detected as a protonated molecule [M+H]⁺ or as an adduct.

-

Detection Mode: Employ Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion for PAPC (m/z 782.6) is selected in the first quadrupole.

-

Fragmentation: In the collision cell, the precursor ion is fragmented. A characteristic product ion for all phosphatidylcholines is the phosphocholine headgroup fragment at m/z 184.1.

-

Quantification: The intensity of the specific transition (e.g., 782.6 → 184.1) is monitored over time. The peak area is proportional to the concentration of PAPC in the sample, which is calculated relative to the known concentration of the internal standard.[7][8]

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for PAPC Quantification

The following diagram outlines the typical workflow for the extraction and quantification of PAPC from biological samples.

Oxidized PAPC Signaling Pathway

PAPC is a major source of oxidized phospholipids (OxPLs), which are potent signaling molecules. The oxidation of PAPC's arachidonic acid chain can be initiated by reactive oxygen species (ROS). The resulting OxPLs can trigger both pro- and anti-inflammatory cellular responses. One key anti-inflammatory pathway involves the activation of the transcription factor Nrf2.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of Bulk Phosphatidylcholine Compositions in Human Plasma Using Side-Chain Resolving Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

The Pivotal Interaction of Phospholipids with Membrane Proteins: A Technical Guide to PAPC and its Oxidized Derivatives

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the interaction of 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC) and its oxidized counterpart, Oxidized PAPC (OxPAPC), with integral membrane proteins. This document outlines the significant role of these interactions in cellular signaling, details the experimental methodologies to investigate these phenomena, and presents the current understanding of the downstream pathways involved.

Introduction: The Dynamic Role of Phospholipids in Membrane Protein Function

The cell membrane is a dynamic and complex environment where lipids and proteins interact to mediate a vast array of cellular processes. Among the myriad of lipid species, phospholipids like PAPC are not merely structural components but are active participants in modulating the function of membrane proteins, including ion channels, G protein-coupled receptors (GPCRs), and scavenger receptors. The oxidation of phospholipids, a common event under conditions of oxidative stress, gives rise to a class of molecules, such as OxPAPC, with distinct biological activities. These oxidized phospholipids can act as potent signaling molecules, initiating inflammatory and metabolic pathways through their interaction with specific membrane receptors. Understanding the nuances of these lipid-protein interactions is paramount for the development of novel therapeutics targeting a wide range of diseases, from atherosclerosis to inflammatory disorders.

Quantitative Analysis of PAPC and OxPAPC Interactions with Membrane Proteins

The binding affinity and kinetics of the interaction between PAPC/OxPAPC and membrane proteins are crucial parameters for understanding their biological significance. While research into unoxidized PAPC's direct, high-affinity binding to membrane proteins is limited, with some studies showing no detectable binding to scavenger receptors, the interaction of OxPAPC with several membrane proteins is well-documented.

| Lipid | Membrane Protein | Interaction Parameter | Value | Experimental Method | Reference |

| Unoxidized PAPC | CD36 | Binding Activity | No detectable binding | Vesicle binding assay | [1] |

| Unoxidized PAPC | SR-BI | Binding Activity | No detectable binding | Vesicle binding assay | [1] |

| Oxidized PAPC (OxPAPC) | CD36 | Binding | High affinity | Competition assays | [2] |

| Oxidized PAPC (OxPAPC) | SR-BI | Binding | High affinity | Competition assays | [1] |

| Oxidized PAPC (OxPAPC) | Toll-like Receptor 2 (TLR2) | Inhibition of Signaling | - | Reporter assays | [3] |

| Oxidized PAPC (OxPAPC) | Toll-like Receptor 4 (TLR4) | Inhibition of Signaling | - | Reporter assays | [3] |

| 1-palmitoyl-2-(5-oxovaleryl)-sn-glycero-3-phosphocholine (POVPC) | TLR2 | Inhibition of Signaling | IC50 ~30 µM | Reporter assays | [3] |

| 1-palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine (PGPC) | TLR2 | Inhibition of Signaling | IC50 ~30 µM | Reporter assays | [3] |

Note: Specific dissociation constants (Kd) for OxPAPC binding to these receptors are not consistently reported in the literature, representing a key area for future investigation.

Experimental Protocols for Studying PAPC-Membrane Protein Interactions

The study of lipid-protein interactions requires specialized techniques that can accommodate the hydrophobic nature of both lipids and the transmembrane domains of the proteins. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) for Lipid-Protein Interactions

Co-IP is a powerful technique to identify the binding partners of a target protein in a complex mixture. When adapted for lipid-protein interactions, it can reveal the association of specific lipids with a membrane protein.[4][5][6]

Objective: To determine if a specific membrane protein interacts with PAPC or OxPAPC within a cellular context.

Methodology:

-

Cell Lysis:

-

Culture cells expressing the membrane protein of interest.

-

Wash cells with ice-cold PBS.

-

Lyse cells using a mild, non-ionic detergent-based lysis buffer (e.g., 1% Triton X-100 or NP-40 in a buffer containing protease and phosphatase inhibitors) to solubilize membrane proteins while preserving protein-lipid interactions.[5]

-

Incubate on ice to ensure complete lysis.

-

Centrifuge to pellet cellular debris.

-

-

Immunoprecipitation:

-

Incubate the cleared lysate with an antibody specific to the membrane protein of interest.

-

Add Protein A/G-coupled agarose or magnetic beads to capture the antibody-protein complex.

-

Incubate with gentle rotation to allow for the formation of bead-antibody-protein-lipid complexes.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins and lipids.

-

-

Elution and Analysis:

-

Elute the bound complexes from the beads.

-

Analyze the protein component by SDS-PAGE and Western blotting to confirm the immunoprecipitation of the target protein.

-

Extract the lipid component from the eluate using a suitable organic solvent system (e.g., Bligh-Dyer or Folch extraction).

-

Analyze the lipid extract by techniques such as thin-layer chromatography (TLC) or mass spectrometry to identify the presence of PAPC or OxPAPC.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time quantitative analysis of binding kinetics and affinity between a ligand and an analyte.[1]

Objective: To determine the binding affinity (Kd), association rate (ka), and dissociation rate (kd) of PAPC or OxPAPC to a purified membrane protein.

Methodology:

-

Membrane Protein Immobilization:

-

Purify the membrane protein of interest, maintaining its stability with detergents or by reconstitution into nanodiscs or liposomes.[7][8]

-

Immobilize the purified protein onto an appropriate SPR sensor chip. For membrane proteins, this often involves capturing vesicles or nanodiscs containing the protein on a lipophilic sensor surface.[1][9]

-

-

Analyte Injection:

-

Prepare a series of concentrations of PAPC or OxPAPC liposomes or micelles in a suitable running buffer.

-

Inject the lipid solutions over the sensor surface.

-

-

Data Acquisition and Analysis:

-

Monitor the change in the refractive index at the sensor surface as the lipid binds to the immobilized protein. This change is proportional to the mass of bound analyte.

-

After the association phase, flow running buffer over the surface to monitor the dissociation of the lipid.

-

Fit the resulting sensorgrams to appropriate binding models to calculate the kinetic and affinity constants.

-

Förster Resonance Energy Transfer (FRET)

FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. It can be used to measure the proximity of a lipid and a protein, indicating a direct interaction.

Objective: To detect the close proximity (1-10 nm) of PAPC or OxPAPC and a specific membrane protein in a cellular or in vitro system.

Methodology:

-

Fluorophore Labeling:

-

Label the PAPC or OxPAPC with a suitable donor fluorophore (e.g., NBD).

-

Label the membrane protein of interest with a compatible acceptor fluorophore. This can be achieved through genetic fusion with a fluorescent protein (e.g., GFP, YFP) or by chemical labeling of a specific residue.

-

-

Experimental Setup:

-

For in vitro studies, reconstitute the labeled protein and lipid into a model membrane system.

-

For cellular studies, introduce the labeled components into live cells.

-

-

FRET Measurement:

-

Excite the donor fluorophore at its specific excitation wavelength.

-

Measure the emission from both the donor and acceptor fluorophores.

-

An increase in acceptor emission and a corresponding decrease in donor emission (quenching) upon donor excitation indicates that FRET is occurring, signifying that the lipid and protein are in close proximity.

-

-

Data Analysis:

-

Calculate the FRET efficiency to quantify the extent of the interaction.

-

Signaling Pathways Modulated by OxPAPC-Membrane Protein Interactions

The interaction of OxPAPC with membrane proteins can trigger intracellular signaling cascades that have profound physiological and pathological consequences. One of the most extensively studied pathways is the activation of the innate immune system through Toll-like receptors.

OxPAPC and the TLR4 Signaling Pathway

Oxidized phospholipids are recognized by the Toll-like receptor 4 (TLR4) complex, which also serves as the receptor for bacterial lipopolysaccharide (LPS). This interaction initiates a pro-inflammatory signaling cascade.[10][11][12]

Key Steps in the Pathway:

-

Ligand Recognition: OxPAPC binds to the TLR4/MD-2 complex on the surface of immune cells like macrophages.

-

Receptor Dimerization and Adaptor Recruitment: Ligand binding induces the dimerization of TLR4, which leads to the recruitment of intracellular adaptor proteins, primarily Myeloid Differentiation primary response 88 (MyD88).[11]

-

Signal Transduction Cascade: MyD88 initiates a signaling cascade involving IRAK (IL-1 receptor-associated kinase) and TRAF6 (TNF receptor-associated factor 6).

-

Activation of NF-κB: This cascade culminates in the phosphorylation and degradation of IκB, the inhibitor of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).

-

Gene Transcription: The release of NF-κB allows its translocation to the nucleus, where it binds to the promoters of pro-inflammatory genes, leading to the transcription and secretion of cytokines such as TNF-α and IL-6.[10][13]

PAPC and Phospholipase C (PLC) Signaling

While direct activation by PAPC is not as clearly defined as the OxPAPC-TLR4 axis, the general pathway of phospholipase C (PLC) activation is highly relevant to phospholipid signaling. GPCRs, upon ligand binding, can activate PLC, which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14][15][16][17]

-

IP3 is water-soluble and diffuses into the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions.

-

DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates Protein Kinase C (PKC), which phosphorylates a variety of downstream targets, modulating numerous cellular processes.[16]

Conclusion and Future Directions

The interaction of PAPC, and particularly its oxidized forms, with membrane proteins is a critical area of research with significant implications for human health and disease. This guide has provided a framework for understanding these interactions, from quantitative binding analysis to the elucidation of complex signaling pathways. While significant progress has been made, particularly in understanding the role of OxPAPC in inflammation via scavenger and Toll-like receptors, many questions remain.

Future research should focus on:

-

Expanding the quantitative landscape: Determining the precise binding affinities and kinetics for a wider range of PAPC and OxPAPC species with various membrane proteins.

-

Elucidating novel interactions: Identifying new membrane protein receptors for PAPC and its metabolites.

-

Therapeutic targeting: Designing and developing small molecules or biologics that can specifically modulate these lipid-protein interactions for therapeutic benefit.

By continuing to unravel the complexities of the membrane interface, the scientific community can pave the way for innovative treatments for a host of inflammatory and metabolic diseases.

References

- 1. nicoyalife.com [nicoyalife.com]

- 2. Identification of a novel family of oxidized phospholipids that serve as ligands for the macrophage scavenger receptor CD36 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 4. Co-immunoprecipitation for identifying protein–protein interaction on lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bioone.org [bioone.org]

- 6. Co-Immunoprecipitation of Membrane-Bound Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. publications.aston.ac.uk [publications.aston.ac.uk]

- 9. Next generation SPR technology of membrane-bound proteins for ligand screening and biomarker discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Relation between TLR4/NF-κB signaling pathway activation by 27-hydroxycholesterol and 4-hydroxynonenal, and atherosclerotic plaque instability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of the TLR/MyD88/NF-κB signal pathway contributes to changes in IL-4 and IL-12 production in piglet lymphocytes infected with porcine circovirus type 2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. Phospholipase C - Wikipedia [en.wikipedia.org]

- 15. Phosphoinositide-specific phospholipase C in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activation Mechanisms and Diverse Functions of Mammalian Phospholipase C [mdpi.com]

- 17. PHOSPHOLIPASE C - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of CDP-Diacylglycerol Synthase in Cellular Homeostasis: A Technical Guide

Authoritative Note: This document addresses the crucial role of the enzyme CDP-diacylglycerol synthase (CDS) in maintaining cellular homeostasis. Based on the context of "cellular homeostasis," "researchers," "scientists," and "drug development," it is presumed that the user's query regarding "PAPC" was intended to refer to this enzyme, as no widely recognized protein with the acronym PAPC directly corresponds to a central role in general cellular homeostasis in mammalian systems. CDP-diacylglycerol synthase, encoded by the CDS1 and CDS2 genes in mammals, is a pivotal enzyme in lipid metabolism and signaling.

Executive Summary

Cellular homeostasis, the maintenance of a stable internal environment, is critically dependent on the integrity and function of cellular membranes and the precise regulation of signaling pathways. At the heart of these processes lies the synthesis of phospholipids, which are not only the building blocks of membranes but also precursors to essential signaling molecules. CDP-diacylglycerol synthase (CDS) is an integral membrane enzyme that catalyzes a rate-limiting step in the synthesis of anionic phospholipids. By converting phosphatidic acid (PA) to cytidine diphosphate-diacylglycerol (CDP-DAG), CDS serves as a gateway for the production of phosphatidylinositol (PI) and its phosphorylated derivatives (phosphoinositides), as well as cardiolipin (CL) in prokaryotes and potentially contributing to its synthesis in mitochondria.[1][2] The phosphoinositides are master regulators of a vast array of cellular processes, including signal transduction, membrane trafficking, and cytoskeletal dynamics.[1][2] This guide provides an in-depth technical overview of the function of CDS enzymes, their regulation, their critical role in cellular physiology, and methodologies for their study, aimed at researchers, scientists, and professionals in drug development.

Introduction to CDP-Diacylglycerol Synthase (CDS)

In mammals, two isoforms of CDS, namely CDS1 and CDS2, have been identified.[3][4] Both are integral membrane proteins that primarily reside in the endoplasmic reticulum (ER).[1][5] While both enzymes catalyze the same fundamental reaction, they exhibit distinct properties, including tissue expression patterns and substrate specificities, suggesting partially overlapping yet non-redundant functions in cellular physiology.

The reaction catalyzed by CDS is as follows:

Phosphatidic Acid (PA) + CTP → CDP-Diacylglycerol (CDP-DAG) + PPi

This reaction is a crucial metabolic branch point. The substrate, phosphatidic acid, can also be dephosphorylated to diacylglycerol (DAG), a precursor for triglycerides and other phospholipids like phosphatidylcholine and phosphatidylethanolamine.[6] Therefore, CDS activity is a key determinant in channeling PA towards the synthesis of PI and its derivatives.[1]

Role in Cellular Homeostasis

The function of CDS is integral to cellular homeostasis through several interconnected mechanisms:

-

Maintenance of Membrane Composition: By providing the precursor for major phospholipids, CDS is essential for the biogenesis and maintenance of cellular membranes.

-

Regulation of Signal Transduction: The product of the CDS reaction, CDP-DAG, is the direct precursor for phosphatidylinositol. PI is subsequently phosphorylated to form various phosphoinositides, such as phosphatidylinositol 4,5-bisphosphate (PIP2). PIP2 is a critical signaling lipid that is hydrolyzed by phospholipase C (PLC) to generate the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which regulate intracellular calcium levels and protein kinase C (PKC) activity, respectively.[1] CDS activity is rate-limiting for the resynthesis of PI needed to replenish PIP2 pools during sustained signaling, thereby controlling the fidelity and duration of these signaling events.[1][2]

-